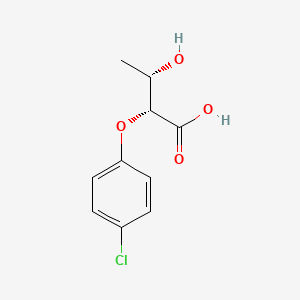
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a chlorophenoxy group attached to a hydroxybutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid typically involves the reaction of 4-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 4-chlorophenol with a butanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 2-(4-chlorophenoxy)-3-oxobutanoic acid.
Reduction: Formation of (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Known for its multiple inhibitory effects on SARS-CoV-2 targets.
(2R,3S)-2,3-Dihydroxybutanoic acid: Shares a similar butanoic acid backbone but differs in the substituents attached.
Uniqueness: (2R,3S)-2-(4-Chlorophenoxy)-3-hydroxybutanoic acid is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
821783-50-0 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
(2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-6(12)9(10(13)14)15-8-4-2-7(11)3-5-8/h2-6,9,12H,1H3,(H,13,14)/t6-,9+/m0/s1 |
InChI Key |
DBPYVVABUXMHQN-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)OC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(C(C(=O)O)OC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



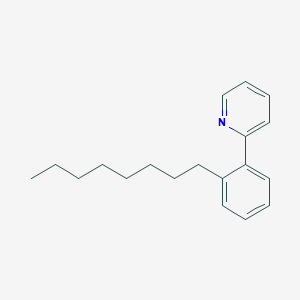
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)
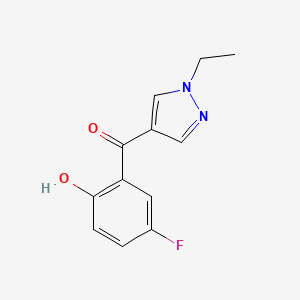
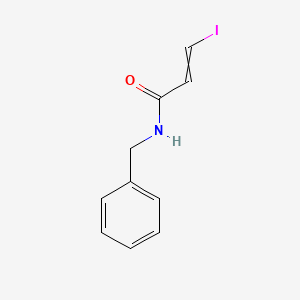
![3-[5-(Methoxymethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]propyl acetate](/img/structure/B12533228.png)
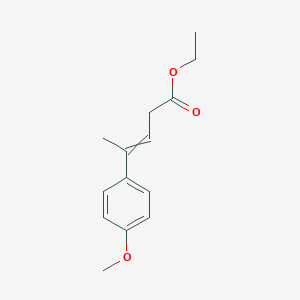
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1H-imidazole](/img/structure/B12533231.png)
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[2-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12533247.png)
![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
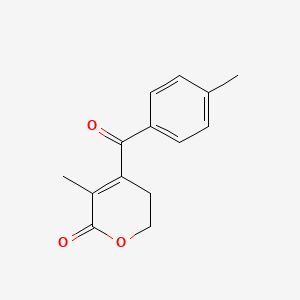
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
